molecular formula C11H11FO2 B13051000 (2R)-6-Fluoro-2-(oxiran-2-YL)chromane CAS No. 1219915-04-4

(2R)-6-Fluoro-2-(oxiran-2-YL)chromane

Katalognummer: B13051000
CAS-Nummer: 1219915-04-4
Molekulargewicht: 194.20 g/mol
InChI-Schlüssel: GVZDIJGBXSDSEP-NFJWQWPMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-6-Fluoro-2-(oxiran-2-YL)chromane is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a fluorine atom at the 6th position of the chromane ring and an oxirane (epoxide) group at the 2nd position. It is an important intermediate in the synthesis of various pharmaceuticals, including Nebivolol, a β1-adrenergic blocker used in the treatment of hypertension.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-6-Fluoro-2-(oxiran-2-YL)chromane typically involves the conversion of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene . This process is crucial for the preparation of Nebivolol. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical processes that ensure high yield and purity. The methods are optimized to minimize by-products and maximize efficiency. The use of advanced technologies and equipment is common to maintain the stringent quality standards required for pharmaceutical intermediates .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-6-Fluoro-2-(oxiran-2-YL)chromane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other chemical compounds .

Wissenschaftliche Forschungsanwendungen

(2R)-6-Fluoro-2-(oxiran-2-YL)chromane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2R)-6-Fluoro-2-(oxiran-2-YL)chromane involves its interaction with specific molecular targets and pathways. In the case of Nebivolol synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The oxirane ring and the fluorine atom play crucial roles in these transformations, influencing the reactivity and stability of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2R)-6-Fluoro-2-(oxiran-2-YL)chromane is unique due to its specific stereochemistry and the presence of both a fluorine atom and an oxirane ring. These features make it a valuable intermediate in the synthesis of pharmaceuticals, particularly Nebivolol. The compound’s reactivity and stability are influenced by these structural elements, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

1219915-04-4

Molekularformel

C11H11FO2

Molekulargewicht

194.20 g/mol

IUPAC-Name

(2R)-6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11?/m1/s1

InChI-Schlüssel

GVZDIJGBXSDSEP-NFJWQWPMSA-N

Isomerische SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1C3CO3

Kanonische SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.